Cyclopropa[E]pyrido[1,2-A]pyrazine is a heterocyclic compound characterized by its unique bicyclic structure that incorporates both cyclopropane and pyrazine moieties. This compound belongs to a class of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. Cyclopropa[E]pyrido[1,2-A]pyrazines are particularly interesting for their potential applications in pharmaceuticals and organic synthesis.
The compound can be synthesized through various methods involving different starting materials and reaction conditions. Research articles and patents provide insights into its synthesis, properties, and applications, highlighting the ongoing interest in this compound within the scientific community.
Cyclopropa[E]pyrido[1,2-A]pyrazine is classified as a bicyclic heterocycle due to its dual ring structure. It falls under the category of pyrazine derivatives, which are known for their roles in various biological processes and their utility in drug design.
The synthesis of Cyclopropa[E]pyrido[1,2-A]pyrazine can be achieved through several methodologies:
The mechanisms often involve complex reaction pathways that may include steps like nucleophilic attack and subsequent rearrangements. For instance, the use of 1-sulfonyl-1,2,3-triazoles in reactions with pyridinium zwitterionic thiolates has been shown to yield pyrido derivatives through a sulfur migration process .
Cyclopropa[E]pyrido[1,2-A]pyrazine features a fused bicyclic structure comprising a cyclopropane ring attached to a pyrazine core. The molecular formula can be represented as C₈H₈N₂, indicating the presence of carbon, hydrogen, and nitrogen atoms.
Cyclopropa[E]pyrido[1,2-A]pyrazine can participate in various chemical reactions typical of nitrogen-containing heterocycles:
Reactions may vary significantly based on substituents on the rings and reaction conditions. For example, cyclization reactions involving amines or other nucleophiles can lead to diverse derivative formations.
The mechanism of action for compounds like Cyclopropa[E]pyrido[1,2-A]pyrazine often involves interactions at the molecular level with biological targets such as enzymes or receptors. The precise mechanism can depend on the specific derivative and its substituents.
Research indicates that related compounds exhibit varied biological activities including antimicrobial and anticancer properties. Understanding these mechanisms is crucial for designing effective therapeutic agents.
Cyclopropa[E]pyrido[1,2-A]pyrazine has potential applications in various fields:
Cyclopropa[E]pyrido[1,2-A]pyrazine (CAS: 675843-18-2) is a tricyclic nitrogen-containing heterocycle with the molecular formula C₉H₆N₂ and a molecular weight of 142.16 g/mol . It belongs to the broader class of polycyclic aromatic hydrocarbons featuring fused pyridine (six-membered, nitrogen-containing) and pyrazine (six-membered, two-nitrogen) rings, further modified by a strained cyclopropane fusion [4] [8]. Its systematic IUPAC name, 1,5-diazatricyclo[5.4.0.0²,⁴]undeca-2,4,6,8,10-pentaene, precisely describes the undecane-derived scaffold with two nitrogen atoms at positions 1 and 5 . Key structural characteristics include:
C1=CC2=CN=C3C=C3N2C=C1
, confirming the connectivity of the cyclopropane unit (C3) to the pyrido[1,2-a]pyrazine system . Table 1: Fundamental Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₆N₂ | PubChem |
Molecular Weight | 142.16 g/mol | PubChem |
CAS Registry Number | 675843-18-2 | PubChem |
Hydrogen Bond Acceptor Count | 2 | PubChem |
Topological Polar Surface Area | 15.6 Ų | PubChem |
Rotatable Bond Count | 0 | PubChem |
The compound emerged in synthetic chemistry literature in the early 2000s, reflecting advancements in methodologies for constructing strained polycyclic systems. Its discovery aligns with intensified research into pyrido-pyrazine hybrids, driven by their prevalence in bioactive natural products and pharmaceuticals [3] [5]. Key historical milestones include:
The fusion creates distinctive stereoelectronic effects that enhance its potential in drug design:
Nitrogen heterocycles constitute ~59% of FDA-approved small-molecule drugs due to their structural diversity and bio-compatibility [3] [5] [7]. Research on this compound specifically focuses on:
CAS No.: 115268-43-4
CAS No.:
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9